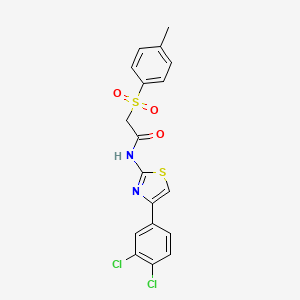
N-(1-cyanocyclopropyl)cycloheptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)cycloheptanecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antidepressant effects. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)cycloheptanecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, N-(1-cyanocyclopropyl)cycloheptanecarboxamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase GABA levels in the brain, reduce neuronal excitability, and promote relaxation and calmness. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclopropyl)cycloheptanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has some limitations for lab experiments, including its high cost and limited availability. In addition, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopropyl)cycloheptanecarboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclopropyl)cycloheptanecarboxamide in various neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopropyl)cycloheptanecarboxamide on brain function and behavior.
Métodos De Síntesis
N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cycloheptanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with cyclopropylamine to yield N-(1-cyanocyclopropyl)cycloheptanecarboxamide. The purity and yield of N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be improved by using different purification techniques such as recrystallization and chromatography.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-12(7-8-12)14-11(15)10-5-3-1-2-4-6-10/h10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STROWUFBQXIAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)cycloheptanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
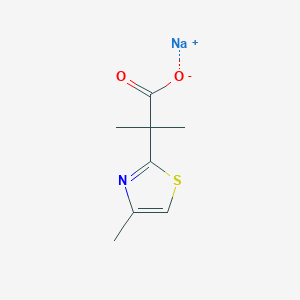
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)
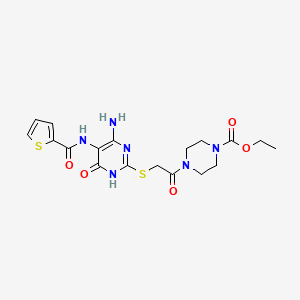

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetonitrile](/img/structure/B2428122.png)

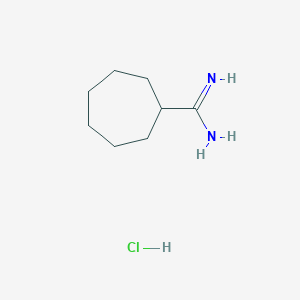

![ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2428127.png)
![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)
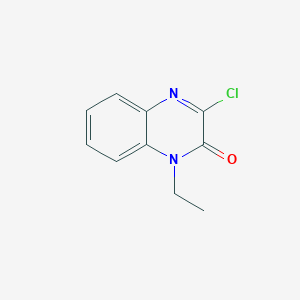
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2428132.png)
